

# Application Notes and Protocols for ABTL-0812 in Patient-Derived Organoid Cultures

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## Compound of Interest

Compound Name: ABTL-0812

Cat. No.: B1662738

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## Introduction

**ABTL-0812** is a first-in-class, orally administered small molecule anti-cancer agent currently in clinical development. It induces robust cytotoxic autophagy in cancer cells, leading to their death, while demonstrating a favorable safety profile by sparing non-tumoral cells.[1][2] Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor, making them a powerful tool for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of **ABTL-0812** in patient-derived organoid cultures.

## Mechanism of Action

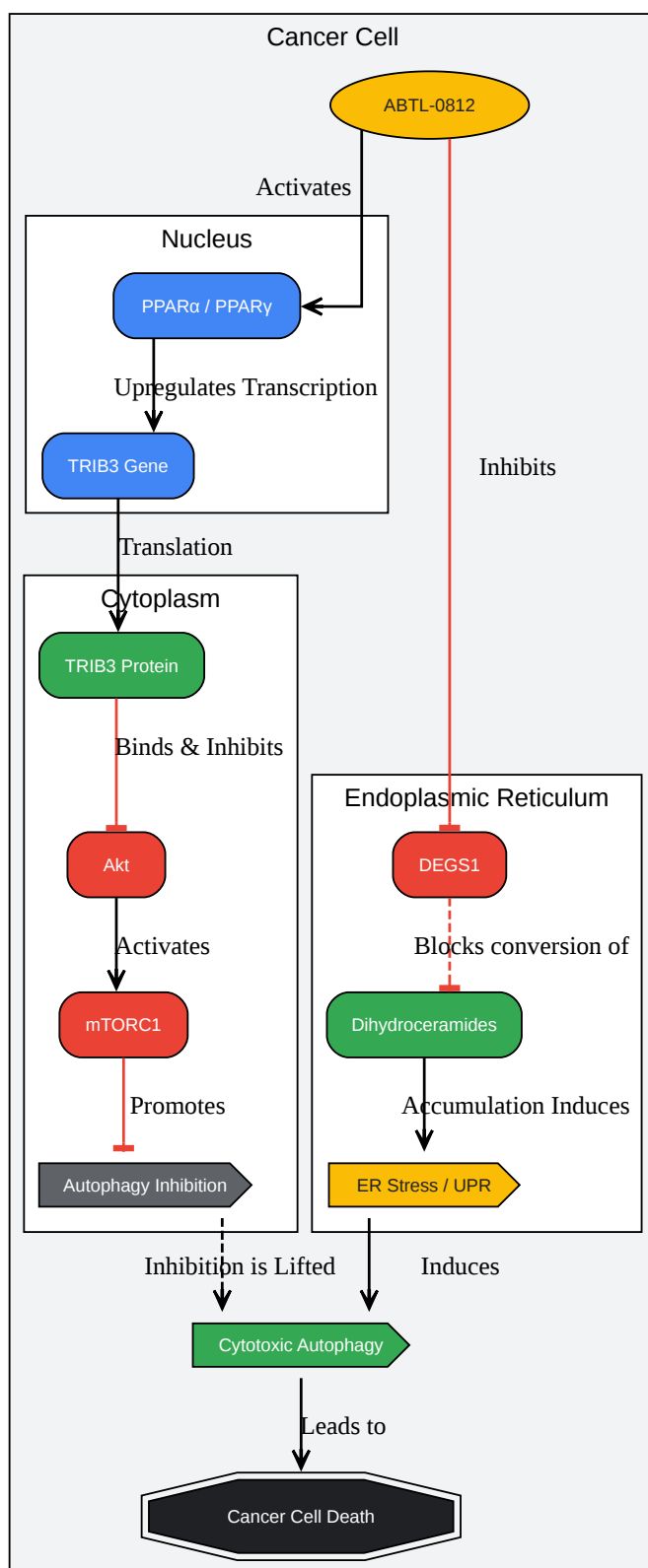
**ABTL-0812** exerts its anti-cancer effects through a unique dual mechanism that converges on the induction of cytotoxic autophagy.[1][3]

- **Inhibition of the PI3K/Akt/mTORC1 Axis via TRIB3 Upregulation:** **ABTL-0812** activates the nuclear receptors PPAR $\alpha$  and PPAR $\gamma$ , leading to the transcriptional upregulation of Tribbles Pseudokinase 3 (TRIB3).[4][5] TRIB3, in turn, binds to the protein kinase Akt, preventing its phosphorylation and activation. This effectively inhibits the pro-survival PI3K/Akt/mTORC1 signaling pathway.[4][5][6]

- Induction of Endoplasmic Reticulum (ER) Stress: **ABTL-0812** causes an accumulation of long-chain dihydroceramides by inhibiting the enzyme dihydroceramide desaturase 1 (DEGS1).<sup>[7]</sup> This increase in dihydroceramides induces significant ER stress and triggers the Unfolded Protein Response (UPR).<sup>[1][7]</sup>

The convergence of Akt/mTORC1 inhibition and sustained ER stress leads to a robust and persistent autophagic response that results in cancer cell death.<sup>[1][3]</sup>

## Signaling Pathway of ABTL-0812



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Caption: **ABTL-0812** dual mechanism of action leading to cytotoxic autophagy.

## Data Presentation

### In Vitro Efficacy of ABTL-0812

Cancer Type	Cell Line/Model	IC50 (μM)	Reference
Glioblastoma	GBM Cell Lines	15.2 - 46.9	<a href="#">[8]</a> <a href="#">[9]</a>
Glioblastoma	Patient-Derived GSCs	15.2 - 46.9	<a href="#">[8]</a> <a href="#">[9]</a>
Lung Cancer	A549	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
Pancreatic Cancer	MiaPaCa-2	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
Endometrial Cancer	Various Cell Lines	Not specified	<a href="#">[6]</a> <a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures

This protocol is adapted from established methods for generating PDOs from tumor tissues.[\[11\]](#)  
[\[12\]](#)

Materials:

- Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics) on ice.
- Digestion buffer (e.g., Collagenase/Hyaluronidase mix).
- Basement membrane matrix (e.g., Matrigel), pre-chilled.
- Organoid culture medium (specific to tissue type, often containing EGF, Noggin, R-spondin1).
- Cell culture plates (24- or 48-well).
- Standard cell culture equipment.

Procedure:

- Tissue Processing: Mince the tumor tissue into small fragments ( $<1\text{ mm}^3$ ) in a sterile petri dish.
- Enzymatic Digestion: Transfer fragments to a tube with digestion buffer and incubate at  $37^\circ\text{C}$  with agitation for 30-60 minutes, or until tissue is dissociated.
- Cell Isolation: Neutralize the digestion buffer with media and filter the cell suspension through a  $70\text{-}100\text{ }\mu\text{m}$  cell strainer to remove large clumps.
- Cell Pelletting: Centrifuge the suspension at  $400 \times g$  for 5 minutes. Discard the supernatant.
- Embedding: Resuspend the cell pellet in the pre-chilled basement membrane matrix.
- Plating: Dispense  $25\text{-}50\text{ }\mu\text{L}$  droplets of the cell-matrix mixture into the center of pre-warmed culture plate wells.
- Solidification: Incubate the plate at  $37^\circ\text{C}$  for 20-30 minutes to allow the matrix to solidify.
- Culture: Gently add pre-warmed organoid culture medium to each well and maintain at  $37^\circ\text{C}$  and  $5\%\text{ CO}_2$ . Change the medium every 2-3 days.
- Passaging: Once organoids are established and have grown sufficiently, they can be passaged by mechanically or enzymatically disrupting the matrix and re-plating.

## Protocol 2: ABTL-0812 Treatment and Viability Assessment in PDOs

### Materials:

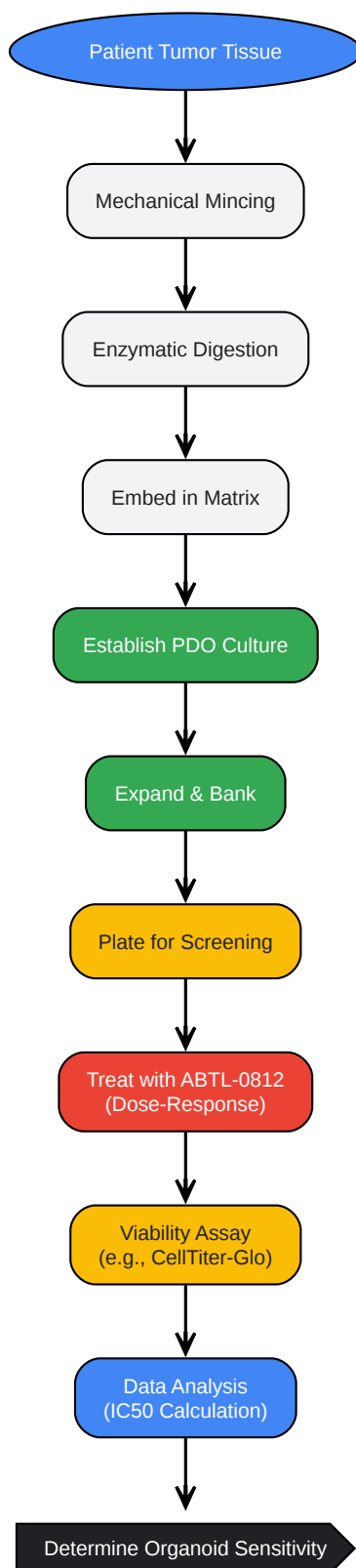
- Established PDO cultures.
- **ABTL-0812** stock solution (dissolved in a suitable solvent like DMSO).
- Organoid culture medium.
- Cell viability reagent (e.g., CellTiter-Glo® 3D).
- Multi-well plates (96-well, white-walled for luminescence assays).

#### Procedure:

- Organoid Dissociation and Seeding:
  - Mechanically disrupt established PDOs into smaller fragments.
  - Count the fragments or resulting single cells.
  - Seed a consistent number of organoids or cells in a basement membrane matrix into each well of a 96-well plate.
  - Allow organoids to reform for 24-48 hours.
- Drug Preparation: Prepare a serial dilution of **ABTL-0812** in organoid culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
- Treatment:
  - Carefully remove the existing medium from the wells.
  - Add the medium containing the different concentrations of **ABTL-0812** or the vehicle control to the respective wells.
  - Incubate for a defined period (e.g., 72-120 hours), depending on the organoid growth rate.
- Viability Assessment (Luminescence-based):
  - Equilibrate the plate and the viability reagent to room temperature.
  - Add the cell viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).
  - Mix by shaking on an orbital shaker for 5 minutes.
  - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
  - Read the luminescence using a plate reader.
- Data Analysis:

- Normalize the luminescence readings of the treated wells to the vehicle control wells.
- Plot the normalized viability against the log concentration of **ABTL-0812**.
- Calculate the IC50 value using a non-linear regression curve fit.

## Experimental Workflow



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Caption: Workflow for screening **ABTL-0812** in patient-derived organoids.



## Expected Outcomes and Data Interpretation

- **Viability Reduction:** Treatment with **ABTL-0812** is expected to reduce the viability of cancer PDOs in a dose-dependent manner.
- **Morphological Changes:** Microscopic examination may reveal changes in organoid morphology, such as increased fragmentation, reduced size, and the appearance of dying cells.
- **Biomarker Analysis:** The efficacy of **ABTL-0812** can be further validated by analyzing key pharmacodynamic biomarkers in treated organoids. This can be done by lysing the organoids post-treatment and performing Western blotting or qPCR.
  - **Expected Changes:**
    - Increased expression of TRIB3.[6][10]
    - Decreased phosphorylation of Akt (p-Akt).[1][4]
    - Increased levels of ER stress markers (e.g., ATF4, CHOP).[7]
    - Increased levels of autophagy markers (e.g., LC3-II).

The use of PDOs provides a clinically relevant platform to assess the therapeutic potential of **ABTL-0812** across a range of cancer types and individual patient tumors, potentially identifying patient populations most likely to respond to this novel anti-cancer agent.

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